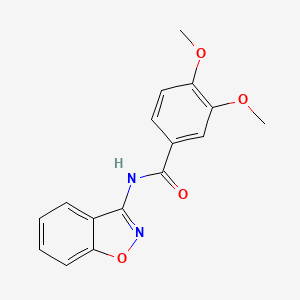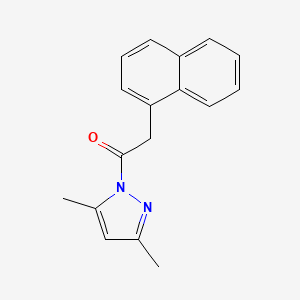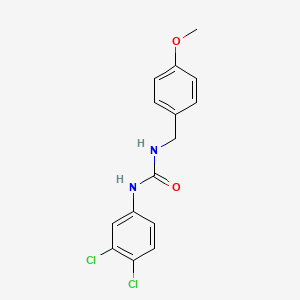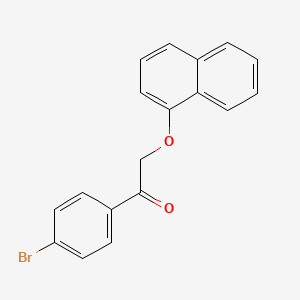![molecular formula C14H21BrN2O B5829502 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to have a high affinity for the sigma-1 receptor.
Wirkmechanismus
The sigma-1 receptor is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to modulate the activity of the sigma-1 receptor by binding to its allosteric site. This results in the modulation of various downstream signaling pathways and cellular processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential antidepressant effects and has been shown to have anxiolytic and antinociceptive effects in animal models. Furthermore, 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to have antitumor effects in various cancer cell lines and has been investigated as a potential chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, its effects may be cell-type-specific, which can make it difficult to generalize findings across different cell types.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to further elucidate its mechanism of action and downstream signaling pathways. Additionally, there is a need to investigate its potential side effects and toxicity in vivo to assess its safety for clinical use. Finally, there is a need to develop more selective sigma-1 receptor ligands to improve the specificity and efficacy of this class of compounds.
Synthesemethoden
The synthesis of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine involves the reaction of 1-(2-hydroxyethyl)-4-methylpiperazine with 4-bromo-2-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide and requires careful temperature control and reaction time monitoring. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to modulate the activity of the sigma-1 receptor and has been investigated for its potential neuroprotective, antidepressant, and antitumor effects.
Eigenschaften
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-12-11-13(15)3-4-14(12)18-10-9-17-7-5-16(2)6-8-17/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWGXEMNDRRGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5829419.png)

![4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)

![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)



![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)

![N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5829527.png)
